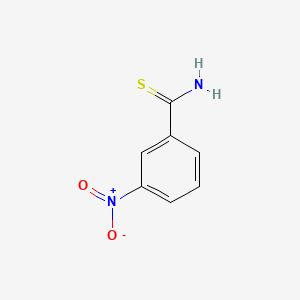

3-Nitrobenzene-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Nitrobenzene-1-carbothioamide is a chemical compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 . It is used for research purposes .

Physical And Chemical Properties Analysis

3-Nitrobenzene-1-carbothioamide is a powder that is stored at room temperature . Its melting point is predicted to be 115.89°C, and its boiling point is predicted to be approximately 336.3°C at 760 mmHg . The predicted density is approximately 1.4 g/cm^3, and the predicted refractive index is n20D 1.69 .Scientific Research Applications

Photocatalytic Degradation

The catalytic effect of various metal ions on the electrochemical degradation of nitrobenzene, including its derivatives, has been studied, indicating the potential for 3-Nitrobenzene-1-carbothioamide in environmental applications. The research focuses on the degradation process using different catalysts, showing the effectiveness of these methods in treating nitrobenzene solutions, which could relate to the treatment of 3-Nitrobenzene-1-carbothioamide (Brillas et al., 2004).

Wastewater Treatment

Studies have explored the reduction of nitrobenzene in synthetic wastewater, which can be relevant to the treatment of water containing 3-Nitrobenzene-1-carbothioamide. The research demonstrates the use of zerovalent iron for reducing nitrobenzene to aniline in wastewater, suggesting similar methodologies could apply to 3-Nitrobenzene-1-carbothioamide (Mantha et al., 2001).

Antimicrobial Applications

Some studies have examined the synthesis of carbothioamides and their conversion to triheterocyclic compounds, which include 3-Nitrobenzene-1-carbothioamide. These compounds have been evaluated for antimicrobial activities, suggesting potential biomedical applications for 3-Nitrobenzene-1-carbothioamide (Demirci et al., 2013).

Photophysical Studies

Photophysical and photochemical properties of nitrobenzene derivatives have been investigated, which is relevant for understanding the behavior of 3-Nitrobenzene-1-carbothioamide under various conditions. This research provides insights into the decay paths and interactions with light, which could be crucial for applications in photochemistry (Giussani & Worth, 2017).

Luminescence and Sensing

Research on luminescent metal-organic frameworks has shown potential in detecting nitrobenzene and its derivatives. This suggests that 3-Nitrobenzene-1-carbothioamide could be used in sensor technologies, especially in environmental monitoring (Gao et al., 2016; Xie et al., 2015).

Safety and Hazards

3-Nitrobenzene-1-carbothioamide is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray; washing hands and face thoroughly after handling; and wearing protective gloves, clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Compounds with similar structures, such as carbazole hydrazine-carbothioamide derivatives, have been found to target the pi3k/akt/mtor signaling pathway . This pathway plays a crucial role in cell survival, growth, and proliferation, making it a significant target in cancer therapy .

Mode of Action

Similar compounds have been shown to interact with their targets by inhibiting crucial pathways . For instance, carbazole hydrazine-carbothioamide derivatives inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival .

Biochemical Pathways

Related compounds have been shown to impact the pi3k/akt/mtor pathway . This pathway is involved in cell survival, growth, and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

The physicochemical properties of similar compounds have been assessed and found to be optimal, suggesting potential bioavailability .

Result of Action

Similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines . These effects are likely due to the inhibition of crucial pathways such as the PI3K/Akt/mTOR pathway .

properties

IUPAC Name |

3-nitrobenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7(12)5-2-1-3-6(4-5)9(10)11/h1-4H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQCHDWHHGEXQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506244 |

Source

|

| Record name | 3-Nitrobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzene-1-carbothioamide | |

CAS RN |

70102-34-0 |

Source

|

| Record name | 3-Nitrobenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzene-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)

![Ethyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1354558.png)

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)